molecular formula C8H5ClO2 B1296220 2-(4-Chlorophenyl)-2-oxoacetaldehyde CAS No. 4998-15-6

2-(4-Chlorophenyl)-2-oxoacetaldehyde

Cat. No. B1296220
CAS RN: 4998-15-6
M. Wt: 168.57 g/mol
InChI Key: XVVGBFGMWMOBLB-UHFFFAOYSA-N
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Patent
US07504411B2

Procedure details

Dimethyl sulfoxide (60 ml) solution of 4-chlorophenacylbromide (11.11 g, 65.9 mmol) and water (1.7 ml) were stirred. The solution was extracted with ethyl acetate 3 times and washed with water twice and brine and then dried over sodium sulfate. After removal of the solvent, the residue was washed with hexane-ethyl acetate and dried to give 4-chlorophenylglyoxal (4.43 g, 50%).
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
11.11 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(C)=[O:3].[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([C:10](=[O:13])[CH2:11]Br)=[CH:8][CH:7]=1>O>[Cl:5][C:6]1[CH:15]=[CH:14][C:9]([C:10]([CH:11]=[O:3])=[O:13])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
11.11 g
Type
reactant
Smiles
ClC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
1.7 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate 3 times
WASH
Type
WASH
Details
washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and then dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
the residue was washed with hexane-ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.43 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.